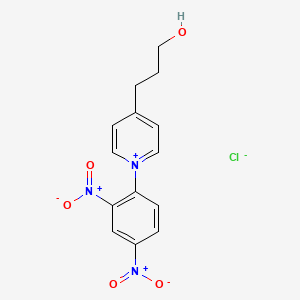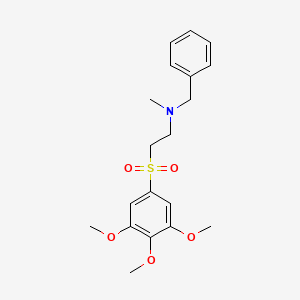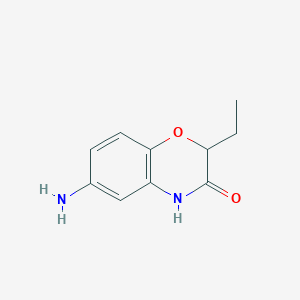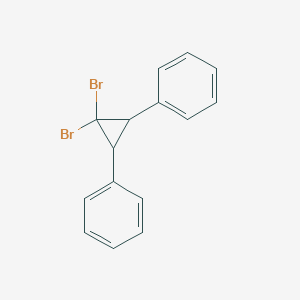
1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a compound belonging to the 1,2,4-triazole family.
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- typically involves the reaction of 1,2,4-triazole with appropriate bromophenyl and dimethylbutyl derivatives. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups on the triazole ring.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified triazole derivatives with altered biological or chemical properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, some triazole derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be compared with other similar compounds, such as:
- 1H-1,2,4-Triazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)
- 1H-1,2,4-Triazole, 1-(2-((4-fluorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)
- 1H-1,2,4-Triazole, 1-(2-((4-methylphenyl)methyl)-3,3-dimethyl-1-oxobutyl)
These compounds share a similar triazole core structure but differ in the substituents attached to the phenyl ring. The uniqueness of 1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- lies in its specific bromophenyl and dimethylbutyl substituents, which can influence its biological activity and chemical properties .
Propriétés
| 110577-53-2 | |
Formule moléculaire |
C15H18BrN3O |
Poids moléculaire |
336.23 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18BrN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13H,8H2,1-3H3 |
Clé InChI |
NSYAEVPDOLRQIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC1=CC=C(C=C1)Br)C(=O)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









